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Compound of Interest

Compound Name: p-Tolylacetic acid

Cat. No.: B051852 Get Quote

This technical guide provides an in-depth analysis of the spectral data for p-Tolylacetic acid
(p-TAA), a compound of interest in chemical research and drug development. The guide details

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering valuable insights for researchers and scientists.

Chemical Structure and Properties
IUPAC Name: 2-(4-methylphenyl)acetic acid

Molecular Formula: C₉H₁₀O₂

Molecular Weight: 150.17 g/mol [1]

CAS Number: 622-47-9[1]

p-Tolylacetic acid is a carboxylic acid derivative of toluene, featuring a carboxymethyl group

attached to the para position of the methyl group on the benzene ring. This structure gives rise

to a characteristic set of spectral data that can be used for its identification and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for p-Tolylacetic acid.
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¹H NMR Spectral Data

The ¹H NMR spectrum of p-Tolylacetic acid exhibits distinct signals corresponding to the

different types of protons in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.12-7.17 m 4H
Aromatic protons

(C₆H₄)

3.60 s 2H
Methylene protons (-

CH₂-)

2.32 s 3H Methyl protons (-CH₃)

~11-12 (broad) s 1H
Carboxylic acid proton

(-COOH)

Table 1: ¹H NMR spectral data for p-Tolylacetic acid.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

178.21 Carboxylic acid carbon (-COOH)

136.90 Quaternary aromatic carbon (C-CH₃)

130.15 Aromatic carbon (CH)

129.25 Aromatic carbon (CH)

129.13 Quaternary aromatic carbon (C-CH₂COOH)

40.58 Methylene carbon (-CH₂)

21.00 Methyl carbon (-CH₃)
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Table 2: ¹³C NMR spectral data for p-Tolylacetic acid.[2]

A sample of p-Tolylacetic acid is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane

(TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR

spectrometer, for instance, at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Standard

pulse sequences are used to acquire the spectra. For ¹³C NMR, a proton-decoupled spectrum

is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of p-Tolylacetic acid shows characteristic

absorption bands for its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch of the carboxylic

acid (dimer)

2920-2980 Medium
C-H stretch of the methyl and

methylene groups

1700-1725 Strong
C=O stretch of the carboxylic

acid

1610, 1515, 1415 Medium
C=C stretching in the aromatic

ring

1200-1300 Strong
C-O stretch of the carboxylic

acid

810-840 Strong
C-H out-of-plane bend for a

1,4-disubstituted aromatic ring

Table 3: Key IR absorption peaks for p-Tolylacetic acid.

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR)

spectrometer. A small amount of the solid p-Tolylacetic acid sample is mixed with potassium
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bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be

recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is

placed directly onto the ATR crystal. A background spectrum of the empty sample holder (or

KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of p-Tolylacetic acid provides information about its molecular weight and

fragmentation pattern.

m/z Relative Intensity (%) Assignment

150 40 [M]⁺ (Molecular ion)

105 100
[M - COOH]⁺ (Loss of the

carboxylic acid group)

91 60

[C₇H₇]⁺ (Tropylium ion, from

rearrangement of the benzyl

cation)

77 20 [C₆H₅]⁺ (Phenyl cation)

45 30
[COOH]⁺ (Carboxylic acid

fragment)

Table 4: Major mass spectral fragments of p-Tolylacetic acid.

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a

mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A small amount of the p-
Tolylacetic acid sample is introduced into the ion source, where it is vaporized and

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to

ionize and fragment. The resulting ions are then accelerated into the mass analyzer, where

they are separated based on their mass-to-charge ratio.

Logical Relationship of Spectral Data
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The following diagram illustrates the correlation between the chemical structure of p-
Tolylacetic acid and its characteristic spectral data.

p-Tolylacetic Acid Spectral Data Correlation

Chemical Structure

NMR Data IR Data Mass Spectrometry Data

¹H NMR
- Aromatic (7.1-7.2 ppm)
- Methylene (3.60 ppm)

- Methyl (2.32 ppm)
- Carboxyl (~11-12 ppm)

Proton Environment

¹³C NMR
- COOH (178.2 ppm)

- Aromatic (129-137 ppm)
- CH₂ (40.6 ppm)
- CH₃ (21.0 ppm)

Carbon Skeleton

IR Spectroscopy
- O-H (2500-3300 cm⁻¹)
- C=O (1700-1725 cm⁻¹)

- Aromatic C=C (1610, 1515 cm⁻¹)
- C-O (1200-1300 cm⁻¹)

Functional Groups

Mass Spectrometry
- Molecular Ion [M]⁺: m/z 150

- [M-COOH]⁺: m/z 105
- [C₇H₇]⁺: m/z 91

Molecular Mass & Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051852?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

